![molecular formula C9H5BrN2O B12288200 6-Bromobenzo[d]oxazole-2-carbonitrile](/img/structure/B12288200.png)

6-Bromobenzo[d]oxazole-2-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

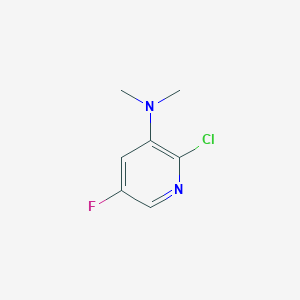

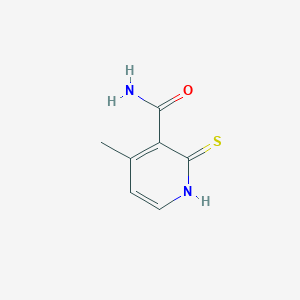

6-Bromobenzo[d]oxazole-2-carbonitrile est un composé organique hétérocyclique de formule moléculaire C8H3BrN2O. Il se caractérise par la présence d’un atome de brome en position 6 du cycle benzo[d]oxazole et d’un groupe nitrile en position 2.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse du 6-Bromobenzo[d]oxazole-2-carbonitrile implique généralement la bromination du benzo[d]oxazole-2-carbonitrile. Une méthode courante consiste à utiliser du brome ou du N-bromosuccinimide (NBS) comme agent bromant en présence d’un solvant approprié tel que l’acétonitrile ou le dichlorométhane. La réaction est généralement réalisée sous reflux pour assurer une bromination complète .

Méthodes de Production Industrielle : Dans un contexte industriel, la production du this compound peut impliquer des procédés en continu pour améliorer l’efficacité et le rendement. L’utilisation de réacteurs automatisés et le contrôle précis des paramètres de réaction tels que la température, la pression et les concentrations des réactifs sont essentiels pour la synthèse à grande échelle .

Analyse Des Réactions Chimiques

Types de Réactions : Le 6-Bromobenzo[d]oxazole-2-carbonitrile subit diverses réactions chimiques, notamment :

Réactions de Substitution : L’atome de brome peut être substitué par d’autres groupes fonctionnels par des réactions de substitution nucléophile.

Réactions d’Oxydation et de Réduction : Le composé peut subir une oxydation pour former des dérivés oxazole ou une réduction pour donner des dérivés amine.

Réactions de Couplage : Il peut participer à des réactions de couplage avec des halogénures d’aryle ou d’alkyle pour former des molécules plus complexes.

Réactifs et Conditions Courants :

Substitution Nucléophile : Des réactifs tels que le méthylate de sodium ou le tert-butylate de potassium dans des solvants aprotiques polaires comme le diméthylsulfoxyde (DMSO) sont couramment utilisés.

Oxydation : Des agents oxydants comme le permanganate de potassium ou le peroxyde d’hydrogène en conditions acides ou basiques.

Principaux Produits Formés :

Produits de Substitution : Selon le nucléophile, les produits peuvent inclure des dérivés alkylés ou arylés.

Produits d’Oxydation : Des dérivés oxazole avec divers substituants.

Produits de Réduction :

Applications De Recherche Scientifique

Le 6-Bromobenzo[d]oxazole-2-carbonitrile a une large gamme d’applications en recherche scientifique :

Chimie : Il sert de brique de base pour la synthèse de composés hétérocycliques plus complexes et comme intermédiaire en synthèse organique.

Biologie : Le composé est utilisé dans le développement de molécules bioactives et comme sonde dans des essais biochimiques.

Mécanisme D'action

Le mécanisme d’action du 6-Bromobenzo[d]oxazole-2-carbonitrile implique son interaction avec des cibles moléculaires et des voies spécifiques. L’atome de brome et le groupe nitrile jouent un rôle crucial dans sa réactivité et son affinité de liaison. Le composé peut agir comme un électrophile dans des réactions de substitution, facilitant la formation de liaisons covalentes avec des sites nucléophiles sur les molécules cibles. De plus, sa structure hétérocyclique permet des interactions π-π avec des résidus aromatiques dans les cibles biologiques, améliorant sa spécificité de liaison .

Composés Similaires :

Benzo[d]oxazole-2-carbonitrile : Manque l’atome de brome, ce qui entraîne une réactivité et des applications différentes.

6-Chlorobenzo[d]oxazole-2-carbonitrile : Structure similaire mais avec un atome de chlore au lieu de brome, ce qui entraîne des variations de propriétés chimiques et de réactivité.

6-Fluorobenzo[d]oxazole-2-carbonitrile :

Unicité : Le this compound est unique en raison de la présence de l’atome de brome, qui confère une réactivité et des caractéristiques de liaison distinctes. Cela en fait un composé précieux dans la synthèse de nouvelles molécules et dans diverses applications de recherche .

Comparaison Avec Des Composés Similaires

Benzo[d]oxazole-2-carbonitrile: Lacks the bromine atom, resulting in different reactivity and applications.

6-Chlorobenzo[d]oxazole-2-carbonitrile: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and reactivity.

6-Fluorobenzo[d]oxazole-2-carbonitrile:

Uniqueness: 6-Bromobenzo[d]oxazole-2-carbonitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding characteristics. This makes it a valuable compound in the synthesis of novel molecules and in various research applications .

Propriétés

Formule moléculaire |

C9H5BrN2O |

|---|---|

Poids moléculaire |

237.05 g/mol |

Nom IUPAC |

2-(6-bromo-1,3-benzoxazol-2-yl)acetonitrile |

InChI |

InChI=1S/C9H5BrN2O/c10-6-1-2-7-8(5-6)13-9(12-7)3-4-11/h1-2,5H,3H2 |

Clé InChI |

RPYQSMLKCGVEOC-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=C(C=C1Br)OC(=N2)CC#N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methanol, 1-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methylamino]-](/img/structure/B12288132.png)

![(2S)-[(2'S)-t-Boc-amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester](/img/structure/B12288144.png)

![19-Ethyl-7,19-dihydroxy-8-(propoxymethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B12288152.png)

![Ethyl 4-[2-(dimethylamino)-3-methoxy-3-oxopropyl]-2-ethoxycarbonylsulfanylimidazole-1-carboxylate](/img/structure/B12288161.png)